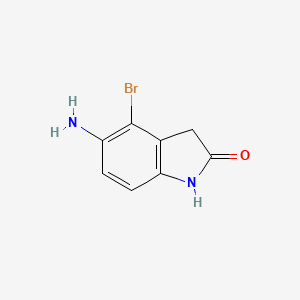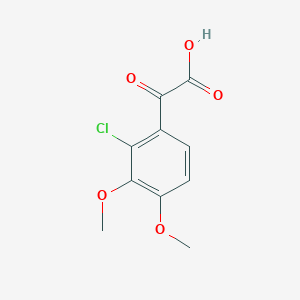![molecular formula C13H9N3O2 B6599791 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid CAS No. 1896920-53-8](/img/structure/B6599791.png)
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring and a pyridine ring, forming a bicyclic structurePyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
The synthesis of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.
化学反应分析
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, using reagents such as halogens or alkylating agents.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents onto the pyrazolopyridine core.
科学研究应用
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
作用机制
The mechanism of action of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazolopyridines have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: This compound shares the same pyrazolopyridine core but lacks the benzoic acid moiety.
2H-pyrazolo[3,4-b]pyridine: Another isomer of pyrazolopyridine with different tautomeric forms.
Pyrazolo[1,5-a]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
The uniqueness of 4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid lies in its specific substitution pattern and the presence of the benzoic acid moiety, which can significantly influence its chemical and biological properties.
属性
IUPAC Name |
4-pyrazolo[3,4-b]pyridin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-3-5-11(6-4-9)16-12-10(8-15-16)2-1-7-14-12/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZMEPLLURCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(N=C2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl](/img/structure/B6599733.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)






![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)


![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
